cis-p-Mentha-1(7),8-dien-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-p-Mentha-1(7),8-dien-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene precursor in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process may include hydro distillation, where the essential oil is distilled with water or steam .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-p-Mentha-1(7),8-dien-2-ol can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
cis-p-Mentha-1(7),8-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cis-p-Mentha-1(7),8-dien-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- trans-p-Mentha-1(7),8-dien-2-ol
- p-Mentha-1(7),8-dien-2-ol
- Cyclohexanol, 2-methylene-5-(1-methylethenyl)-
- 5-Isopropenyl-2-methylenecyclohexanol
- Isocarveol
Uniqueness: cis-p-Mentha-1(7),8-dien-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart .
Properties
IUPAC Name |
(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423894 | |
Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-59-7 | |
Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of cis-p-Mentha-1(7),8-dien-2-ol, and what other compounds are often found alongside it?
A1: this compound is frequently identified in essential oils derived from plants belonging to the Cymbopogon genus. Studies have shown its presence in Cymbopogon densiflorus [, ], Cymbopogon martini [], Cymbopogon giganteus [, , ], and Cymbopogon schoenanthus []. Notably, this compound is often found alongside other monoterpenes like trans-p-mentha-2,8-dien-1-ol, trans-p-mentha-1(7),8-dien-2-ol, limonene, and cis-p-mentha-2,8-dien-1-ol, with the specific composition varying depending on the plant species, part used, and extraction method [, , , , ].
Q2: Research indicates that this compound contributes to the antimicrobial activity of certain essential oils. Can you elaborate on this finding?
A2: Studies have indeed demonstrated that this compound, along with other monoterpene alcohols, significantly contributes to the antimicrobial properties exhibited by specific essential oils. For instance, essential oil from Cymbopogon martini, rich in this compound, displayed potent activity against both Gram-positive and Gram-negative bacteria []. Similarly, Cymbopogon giganteus essential oil, containing a significant amount of this compound, showed promising antimicrobial effects against a range of microorganisms [].
Q3: How does the chemical structure of this compound relate to its potential biological activities?
A3: While the exact mechanisms of action are still under investigation, the presence of the hydroxyl group and the double bonds in the this compound structure are likely key factors contributing to its biological activities. These structural features can potentially interact with bacterial cell membranes, affecting their permeability and integrity [, ]. Further research is needed to fully elucidate the structure-activity relationships and pinpoint the precise molecular targets of this compound.
Q4: Are there any studies exploring the potential of this compound beyond its antimicrobial properties?
A4: While antimicrobial activity has been a primary focus, research suggests that this compound may possess other bioactivities. In silico analysis of Cymbopogon densiflorus essential oil, rich in this compound, indicated potential antitumor activity through various mechanisms, including caspase 8 stimulation and TP53 gene expression modulation []. These preliminary findings warrant further investigation to explore the full therapeutic potential of this compound.
Q5: What analytical techniques are commonly employed to identify and quantify this compound in complex mixtures like essential oils?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze and quantify this compound in essential oils [, , , , , , ]. This technique allows for the separation of individual components based on their volatility, followed by identification and quantification based on their mass spectra.
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